molecular formula C19H27NO B216140 N-butyl-N-[5-(1-naphthyloxy)pentyl]amine

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine

Cat. No.: B216140
M. Wt: 285.4 g/mol
InChI Key: AVHQWFDTAVZRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine is a secondary amine characterized by a butyl group and a pentyl chain substituted with a 1-naphthyloxy moiety. The naphthyloxy group introduces significant aromaticity and bulk, likely impacting π-π stacking interactions in biochemical contexts .

Properties

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N-butyl-5-naphthalen-1-yloxypentan-1-amine

InChI

InChI=1S/C19H27NO/c1-2-3-14-20-15-7-4-8-16-21-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,20H,2-4,7-8,14-16H2,1H3

InChI Key

AVHQWFDTAVZRJU-UHFFFAOYSA-N

SMILES

CCCCNCCCCCOC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCNCCCCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Amines

Compound Name Substituents Molecular Weight Key Functional Groups Reference
N-butyl-N-[5-(1-naphthyloxy)pentyl]amine n-butyl, pentyl-1-naphthyloxy ~285* Secondary amine, naphthyl ether N/A
N-butyl(2-phenylethyl)amine n-butyl, phenylethyl 191.3 Secondary amine, phenyl
Pentylamine (1-aminopentane) Straight-chain pentyl 87.16 Primary amine
N-((5-bromopyridin-3-yl)methyl)butan-1-amine n-butyl, pyridinyl-bromine 243.1 Secondary amine, pyridine
N-[3-ethoxy-5-iodo-4-(1-naphthylmethoxy)benzyl]-N-(2-methylphenyl)amine Benzyl-naphthylmethoxy, iodo, ethoxy, methylphenyl 523.4 Tertiary amine, multiple aromatics

*Estimated based on molecular formula (C₁₉H₂₇NO).

Steric and Electronic Properties

  • Steric Hindrance : Using the steric parameter (A values) from , the n-butyl (A = 1.85) and pentyl (A = 1.9) groups in the target compound contribute to moderate steric bulk. The 1-naphthyloxy group adds significant steric demand, exceeding that of simpler aryl groups like phenyl (A ~1.0 for methyl) .

Reactivity and Solubility

  • Basicity : Secondary amines typically exhibit lower basicity than primary amines (e.g., pentylamine, pKa ~10.6) due to reduced solvation. The naphthyloxy group may further decrease basicity via electron donation .
  • Lipophilicity : The compound’s long alkyl chains and aromatic naphthyl group suggest high hydrophobicity, contrasting with more polar analogues like N-((5-bromopyridin-3-yl)methyl)butan-1-amine, which contains a polar pyridine ring .

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